3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose
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Overview
Description
3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is a disaccharide composed of galactose and arabinose It is a naturally occurring compound found in various plant sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose typically involves the glycosylation of arabinose with galactose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to arabinose under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose may involve the use of bioreactors for enzymatic synthesis, where optimized conditions such as pH, temperature, and substrate concentration are maintained to achieve high yields. Alternatively, chemical synthesis on an industrial scale may require the use of large-scale reactors and purification systems to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-O-α-D-Galactopyranosyl-α-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of uronic acids or aldonic acids.
Reduction: Reduction can yield sugar alcohols such as galactitol and arabinitol.
Substitution: Substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
3-O-α-D-Galactopyranosyl-α-L-arabinopyranose has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: The compound is studied for its role in plant cell wall structure and metabolism.
Medicine: Research is ongoing to explore its potential as a prebiotic and its effects on gut microbiota.
Industry: It is used in the food industry as a functional ingredient and in the production of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. In the gut, it can be metabolized by certain bacteria, promoting the growth of beneficial microbiota. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-O-β-D-Galactopyranosyl-β-L-arabinopyranose
- 3-O-α-D-Galactopyranosyl-β-L-arabinopyranose
- 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose
Uniqueness
3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is unique due to its specific glycosidic linkage and stereochemistry, which influence its biological activity and interactions with enzymes. Compared to its isomers, it may exhibit different metabolic pathways and functional properties, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
(3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQXHMPBBNYRD-XXSRBRJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H](O1)O)O)O[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747846 |
Source
|
Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141661-82-7 |
Source
|
Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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